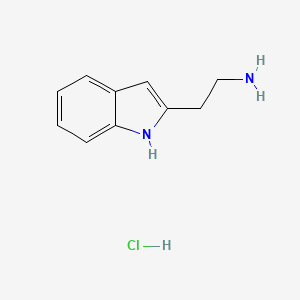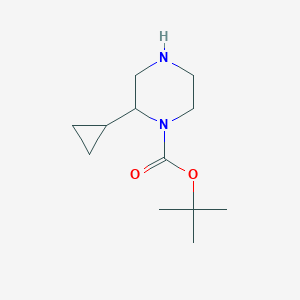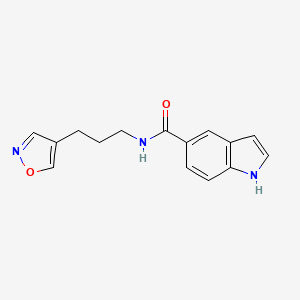
N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
Isoxazoles are synthetically available, have special chemical and biological properties, and are widely used in practical applications .Scientific Research Applications
Anticancer Activity
Oxazole-based derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s mechanism of action may involve inhibiting cell proliferation, inducing apoptosis, or disrupting tumor angiogenesis .
Antibacterial Properties
Studies have explored the antibacterial potential of oxazole derivatives. By synthesizing modified versions of this compound, researchers have evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli .
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have investigated its binding affinity with viral proteins, including the spike protein of SARS-CoV-2. Further studies are needed to explore its effectiveness against specific viruses .
Antifungal Effects
Oxazole-based compounds have demonstrated antifungal activity against various fungal pathogens. Investigating their impact on fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus could provide valuable insights .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory effects of oxazole derivatives, which may involve modulating inflammatory pathways or cytokine production .
Antitubercular Properties
Given the global burden of tuberculosis, compounds with antitubercular activity are essential. Investigating the effects of this compound against Mycobacterium tuberculosis could contribute to the development of novel antitubercular agents .
Mechanism of Action
Target of Action
The compound N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide, also known as N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of this compound would depend on its structure and the presence of functional groups.
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its primary targets and mode of action. Given the broad range of biological activities associated with oxazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHZYIOCINMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
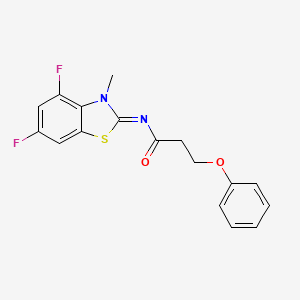


![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
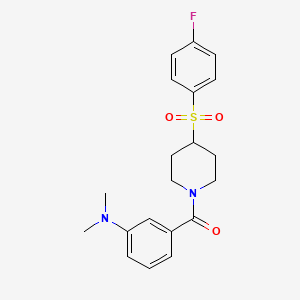
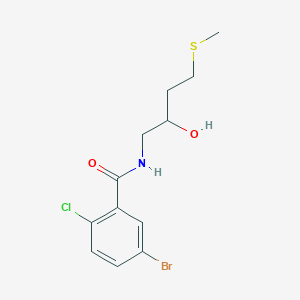

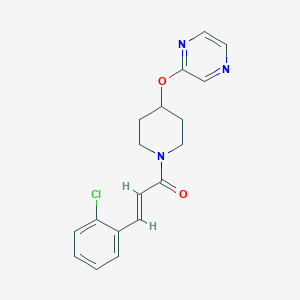
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)
